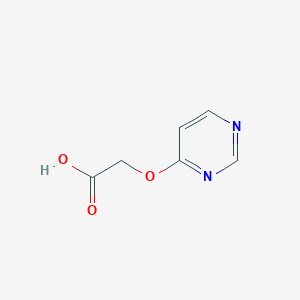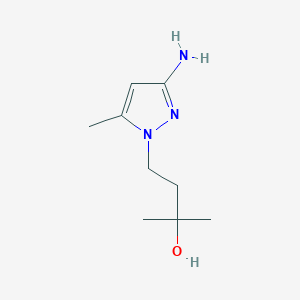
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate is a synthetic organic compound that features a pyrazine ring substituted with an acetyl group and a phenyl acetate moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.
Phenyl acetate attachment: This step might involve esterification reactions where phenol derivatives are reacted with acetic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring or the acetyl group, potentially forming alcohols or amines.
Substitution: The phenyl acetate moiety can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for nucleophilic substitution might involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with pyrazine rings are often explored for their potential antimicrobial, antifungal, and anticancer activities. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be key areas of research.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate.
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate.
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an acetate.
Uniqueness
The uniqueness of 4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
SOHQBFJBPXIDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



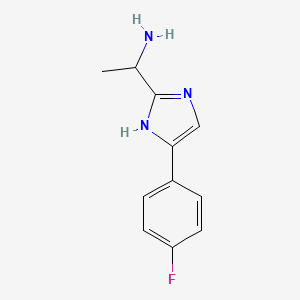

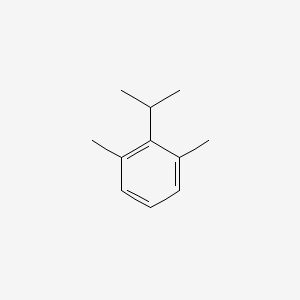
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
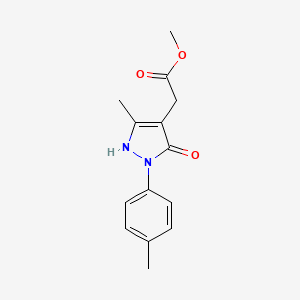
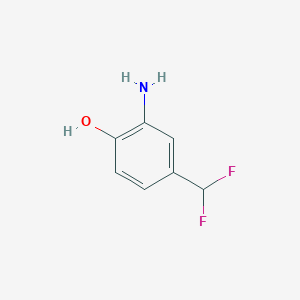
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
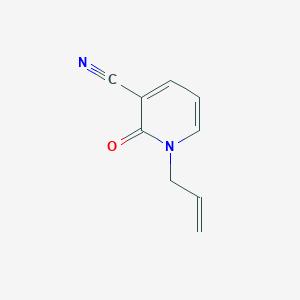
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
